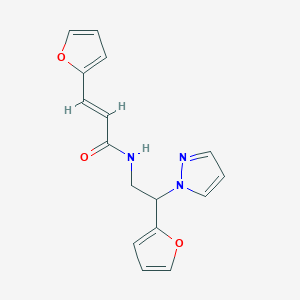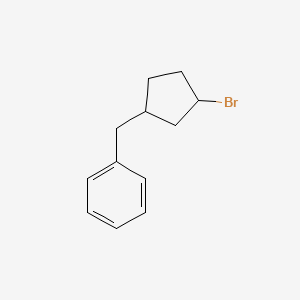
(3-Bromocyclopentyl)methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromocyclopentyl)methylbenzene” is a chemical compound that consists of a benzene ring attached to a cyclopentyl group which is substituted with a bromine atom . It belongs to the class of organic compounds known as halocycloalkanes .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. The bromine can be introduced by bromination with Br2/FeBr3, and a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring, a cyclopentyl group, and a bromine atom . It contains a total of 32 bonds; 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions of “this compound” could be influenced by the presence of the bromine and the cyclopentyl group. The bromine can participate in electrophilic aromatic substitution reactions . The cyclopentyl group could also influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Properties such as color, density, hardness, and melting and boiling points could be determined through experimental methods .Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
Research in medicinal chemistry often explores the synthesis and biological evaluation of compounds derived from or related to bromobenzene. For example, studies on sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline synthesized by reacting 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine with different substituents have demonstrated moderate to excellent antibacterial activities and anti-enzymatic activity against urease enzyme (Rehman et al., 2019). Such studies highlight the potential for bromobenzene derivatives in developing new therapeutic agents.
Environmental and Materials Science
In the field of environmental science, the degradation of pollutants like 3-methylindole, a nitrogenous heterocyclic compound found in coal chemical wastewater, has been studied using ionizing radiation technology. This research provides insights into advanced treatment processes required to eliminate refractory organic pollutants, demonstrating the removal efficiency and proposing possible degradation pathways (He et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
(3-Bromocyclopentyl)methylbenzene is an organic compound that is primarily used as a synthetic intermediate in organic synthesis .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an electrophile in electrophilic aromatic substitution reactions . The bromine atom on the cyclopentyl group can be replaced by a nucleophile, allowing for the introduction of various functional groups . This makes this compound a versatile reagent in organic synthesis .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes that could potentially remove the bromine atom or modify the benzene or cyclopentyl groups . Excretion would likely occur through the kidneys .
Result of Action
The primary result of the action of this compound is the synthesis of more complex organic compounds . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.
Propiedades
IUPAC Name |
(3-bromocyclopentyl)methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSPIAEYIRCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

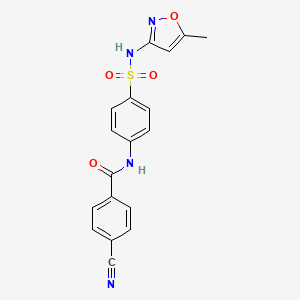
![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

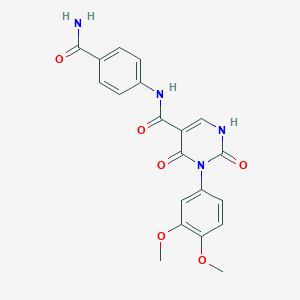
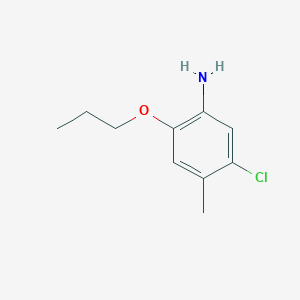

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)
![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)


![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)
